Ácido Gossípico Acético

Descripción general

Descripción

AT101, también conocido como ácido acético R-(-)-gosipol, es un compuesto polifenólico natural derivado de la planta de algodón. Ha ganado una atención significativa en la comunidad científica debido a sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del cáncer. AT101 funciona como un inhibidor de moléculas pequeñas de proteínas de la familia Bcl-2 antiapoptóticas, que desempeñan un papel crucial en la regulación de la muerte celular y la supervivencia .

Aplicaciones Científicas De Investigación

Química: AT101 se utiliza como un compuesto modelo para estudiar las interacciones de los compuestos polifenólicos con las moléculas biológicas.

Biología: En la investigación biológica, AT101 se utiliza para investigar los mecanismos de la apoptosis y la supervivencia celular.

Medicina: AT101 ha mostrado promesa como agente anticancerígeno, particularmente en el tratamiento del cáncer de próstata, el cáncer de pulmón de células no pequeñas y el cáncer de cabeza y cuello.

Industria: AT101 se utiliza en el desarrollo de nuevos agentes terapéuticos y sistemas de administración de fármacos.

Mecanismo De Acción

AT101 ejerce sus efectos inhibiendo las funciones antiapoptóticas de las proteínas de la familia Bcl-2. Estas proteínas a menudo se sobreexpresan en las células cancerosas, lo que lleva a una mayor supervivencia celular y resistencia a la terapia. Al unirse al motivo BH3 de estas proteínas, AT101 interrumpe su función, lo que lleva a la activación de la vía apoptótica intrínseca. Esto da como resultado la inducción de la muerte celular programada en las células cancerosas. Además, se ha demostrado que AT101 causa daño al ADN, contribuyendo aún más a sus efectos anticancerígenos .

Análisis Bioquímico

Biochemical Properties

Gossypol acetic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to Bcl-xL and Bcl-2 proteins with inhibition constants (K_i) of 0.5-0.6 μM and 0.2-0.3 mM, respectively . These interactions inhibit the anti-apoptotic functions of these proteins, promoting apoptosis in cancer cells. Additionally, gossypol acetic acid inhibits dehydrogenase enzymes such as lactate dehydrogenase and NAD-linked enzymes .

Cellular Effects

Gossypol acetic acid exerts multiple effects on various cell types and cellular processes. It induces apoptosis in tumor cells by inhibiting the Bcl-2 family of proteins . It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, gossypol acetic acid has been shown to interfere with the assembly of the cell division protein FtsZ in bacteria, inhibiting cell division . In macrophages, it increases the production of reactive oxygen species, upregulates the expression of caspases 3 and 9, and decreases mitochondrial membrane potential, leading to apoptosis .

Molecular Mechanism

The molecular mechanism of gossypol acetic acid involves several pathways. It promotes apoptosis by binding to and inhibiting the Bcl-2 family of proteins . This inhibition disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases. Gossypol acetic acid also induces oxidative stress by generating reactive oxygen species and causing DNA damage . Additionally, it inhibits the GTPase activity of the cell division protein FtsZ, blocking bacterial cell division .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of gossypol acetic acid change over time. It has been observed to be stable under various conditions, but its long-term effects on cellular function can vary. For example, in cancer clinical trials, gossypol acetic acid (AT-101) has shown promise as an anticancer agent with manageable toxicity profiles

Dosage Effects in Animal Models

The effects of gossypol acetic acid vary with different dosages in animal models. At low doses, it has been found to be well-tolerated, while higher doses can lead to toxicity. For instance, in mice, gossypol acetic acid decreased the total number of lymphocytes in the thymus and mesenteric lymph nodes at higher doses . Additionally, different in vivo animal models have confirmed its antifertility effects, with varying degrees of efficacy depending on the dosage .

Metabolic Pathways

Gossypol acetic acid is involved in several metabolic pathways. It interacts with enzymes such as lactate dehydrogenase and NAD-linked enzymes, affecting metabolic flux and metabolite levels . Its metabolism in the body leads to the formation of various metabolites that can have different biological activities. For example, gossypol acetic acid has been shown to inhibit the proliferation of cancer cells by targeting kinases involved in cell cycle regulation .

Transport and Distribution

Gossypol acetic acid is transported and distributed within cells and tissues through various mechanisms. It can permeate cell membranes and interact with transporters and binding proteins. In macrophages, it increases the production of reactive oxygen species and induces DNA damage . Its distribution within the body can affect its localization and accumulation, influencing its biological activity.

Subcellular Localization

The subcellular localization of gossypol acetic acid plays a crucial role in its activity and function. It has been shown to localize to the mitochondria, where it disrupts the mitochondrial membrane potential and induces apoptosis . Additionally, it can interfere with the assembly of the cell division protein FtsZ in bacteria, affecting cell division

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

AT101 se sintetiza a partir del gosipol, un compuesto natural que se encuentra en las semillas de algodón. La ruta sintética implica la aislamiento del gosipol seguido de su conversión al enantiómero R-(-), que luego se acetila para producir AT101. Las condiciones de reacción típicamente implican el uso de solventes orgánicos y catalizadores para facilitar los procesos de conversión y acetilación .

Métodos de Producción Industrial

La producción industrial de AT101 implica la extracción a gran escala de gosipol de las semillas de algodón, seguida de su purificación y modificación química para producir el enantiómero deseado. El proceso está optimizado para garantizar un alto rendimiento y pureza del producto final, lo que lo hace adecuado para aplicaciones farmacéuticas .

Análisis De Reacciones Químicas

Tipos de Reacciones

AT101 experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para su actividad biológica y aplicaciones terapéuticas.

Reactivos y Condiciones Comunes

Oxidación: AT101 puede oxidarse utilizando reactivos como peróxido de hidrógeno o permanganato de potasio en condiciones controladas.

Reducción: La reducción de AT101 se puede lograr utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de AT101, que pueden exhibir diferentes actividades biológicas y potenciales terapéuticos. Estos derivados a menudo se estudian para mejorar la eficacia y reducir la toxicidad del compuesto original .

Comparación Con Compuestos Similares

AT101 es único entre los compuestos similares debido a su mecanismo de acción específico y su potencial terapéutico. Algunos compuestos similares incluyen:

Gosipol: El compuesto original de AT101, que también exhibe propiedades anticancerígenas pero con diferentes perfiles de eficacia y toxicidad.

ABT-737: Otro inhibidor de moléculas pequeñas de proteínas de la familia Bcl-2, pero con una diferente afinidad de unión y espectro de actividad.

Navitoclax: Un inhibidor de Bcl-2 utilizado en la terapia del cáncer, similar a AT101 pero con propiedades farmacocinéticas y aplicaciones clínicas distintas

AT101 se destaca por su capacidad para mejorar los efectos de la quimioterapia y la radioterapia, lo que lo convierte en una valiosa adición a los regímenes de tratamiento contra el cáncer .

Actividad Biológica

Gossypol acetic acid (GAA), a derivative of the natural polyphenol gossypol found in cotton plants, exhibits a wide range of biological activities. This article delves into its antimicrobial, anti-tumor, antifertility, and neuroprotective properties, supported by various case studies and research findings.

1. Antimicrobial Activity

GAA has shown significant antimicrobial effects, particularly against Gram-positive bacteria. A study demonstrated that GAA inhibits the growth of Bacillus subtilis and Staphylococcus aureus (both MSSA and MRSA) by interfering with the assembly of the cell division protein FtsZ. This inhibition affects the GTPase activity and polymerization of FtsZ, thereby blocking bacterial cell division .

Table 1: Antimicrobial Efficacy of Gossypol Acetic Acid

| Bacterial Strain | Inhibition Effect | Mechanism of Action |

|---|---|---|

| Bacillus subtilis | Effective | Inhibition of FtsZ polymerization |

| Staphylococcus aureus | Effective | Disruption of cell division processes |

| Escherichia coli | Conditional | Requires outer membrane permeabilization |

2. Anti-Tumor Effects

GAA has been extensively studied for its anti-cancer properties. It has been reported to induce apoptosis in leukemia stem cells by inhibiting Bcl-2, a protein that prevents apoptosis. This mechanism enhances the sensitivity of these cells to conventional chemotherapeutic agents like cytarabine and dexamethasone . Additionally, GAA has shown efficacy against various cancer types, including breast cancer, where it prevents oxidative stress-induced necrosis in retinal pigment epithelial cells .

Case Study: GAA in Leukemia Treatment

- Objective : Investigate GAA's role in regulating leukemia stem cells.

- Findings : GAA decreased critical proteins necessary for stemness and induced mitochondrial dysfunction via reactive oxygen species accumulation, suggesting a potential therapeutic role in acute myeloid leukemia .

3. Antifertility Properties

Research indicates that GAA can significantly affect male fertility. In studies involving male bonnet monkeys (Macaca radiata), administration of GAA resulted in reduced sperm counts and motility. Notably, these effects were reversible after cessation of treatment . Another study reported similar findings in domestic fowl, where daily administration led to zero fertility rates during treatment but full recovery post-treatment .

Table 2: Effects of Gossypol Acetic Acid on Male Fertility

| Animal Model | Dosage | Effects Observed |

|---|---|---|

| Bonnet Monkey | 4 mg/day | Reduced sperm count/motility |

| Domestic Fowl | 40 mg/kg daily | Zero fertility during treatment |

4. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of GAA. It has been shown to alleviate ferroptosis (a form of regulated cell death) in chondrocytes, suggesting its role in protecting against oxidative stress-related damage . Moreover, GAA's ability to inhibit reactive oxygen species accumulation further supports its neuroprotective properties.

Case Study: Neuroprotection in Retinal Cells

Propiedades

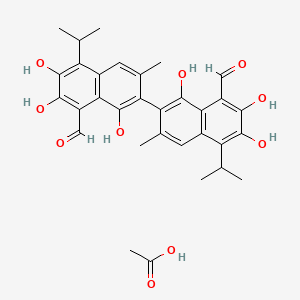

IUPAC Name |

acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30O8.C2H4O2/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4/h7-12,33-38H,1-6H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOHNDKHQHVLKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90921593 | |

| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115038-46-5, 866541-93-7, 5453-04-3, 12542-36-8 | |

| Record name | Gossypol acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115038465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gossypol acetic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866541937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gossypol acetic acid clathrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002702979 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gossypol-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOSSYPOL ACETIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9GNI6VT5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOSSYPOL ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7RL72610R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.